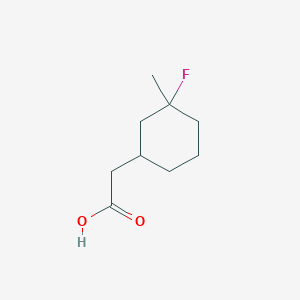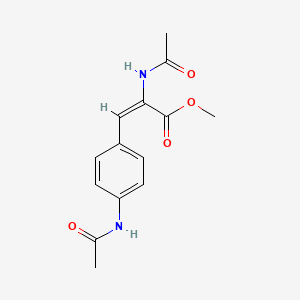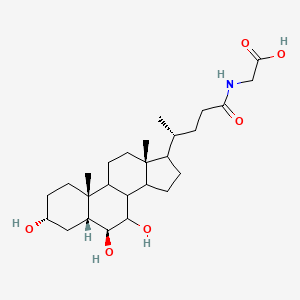
Glycine-beta-muricholic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine-beta-muricholic acid is a bile acid derivative primarily found in mice. It is a glycine-conjugated form of beta-muricholic acid, which is a murine-specific primary bile acid. This compound is known for its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), which is involved in various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glycine-beta-muricholic acid involves the conjugation of glycine to beta-muricholic acid. This process typically requires the activation of the carboxyl group of beta-muricholic acid, followed by the nucleophilic attack of the amino group of glycine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve microbial transformations. Microbes can deconjugate amino acids like glycine or taurine from bile acids and then re-conjugate them . This method leverages the natural enzymatic processes of microbes to achieve the desired conjugation.
化学反応の分析
Types of Reactions: Glycine-beta-muricholic acid undergoes several types of chemical reactions, including:
Deconjugation: The removal of the glycine moiety by microbial enzymes.
Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.
Epimerization: Conversion of one stereoisomer into another.
Common Reagents and Conditions:
Deconjugation: Catalyzed by bile salt hydrolase enzymes found in gut microbiota.
Hydroxylation: Typically involves cytochrome P450 enzymes.
Epimerization: Can occur under basic conditions or in the presence of specific enzymes.
Major Products:
Deconjugation: Produces beta-muricholic acid.
Hydroxylation: Results in hydroxylated derivatives of this compound.
Epimerization: Leads to the formation of epimers of this compound.
科学的研究の応用
Glycine-beta-muricholic acid has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and transformations.
Biology: Investigated for its role in gut microbiota interactions and bile acid metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases, obesity, and insulin resistance
Industry: Utilized in the development of bile acid-based therapeutics and supplements.
作用機序
Glycine-beta-muricholic acid exerts its effects primarily by antagonizing the farnesoid X receptor (FXR) in the intestine. This antagonism leads to decreased expression of FXR target genes involved in bile acid synthesis and transport. Additionally, it reduces intestinal ceramide levels, thereby lowering liver endoplasmic reticulum stress and proinflammatory cytokine production .
類似化合物との比較
Tauro-beta-muricholic acid: Another conjugated form of beta-muricholic acid, but with taurine instead of glycine.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different physiological roles.
Cholic acid: Another primary bile acid in humans, differing in hydroxylation patterns.
Uniqueness: Glycine-beta-muricholic acid is unique due to its specific interaction with the farnesoid X receptor (FXR) and its intestine-selective effects. Unlike other bile acids, it has been shown to have favorable metabolic effects, such as reducing obesity and insulin resistance .
特性
分子式 |
C26H43NO6 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |
InChIキー |
ZQYUKJFJPJDMMR-AUZPDLAUSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


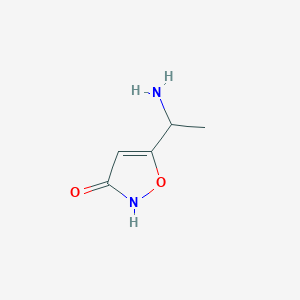
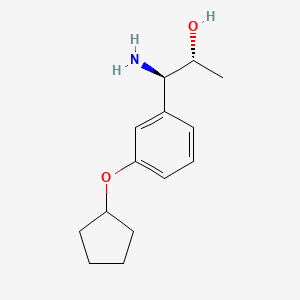
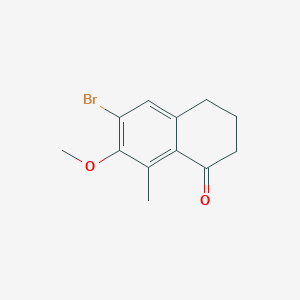
![6-(Ethoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13058319.png)
![tert-Butyl 10-hydroxy-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13058325.png)
![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)
![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)
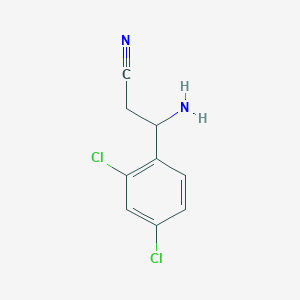

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B13058362.png)

![7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B13058382.png)
